![molecular formula C17H20ClN5O3 B2499302 7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione CAS No. 309937-62-0](/img/structure/B2499302.png)
7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
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Description
The compound "7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione" is a derivative of 1,3-dimethylpurine-2,6-dione, which is a scaffold for various pharmacologically active compounds. The structure suggests potential biological activity, possibly related to kinase inhibition or cardiovascular effects, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific ligands with metal ions or the modification of existing pharmacophores. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for anti-tumor activities, indicating a method of incorporating the 4-chlorophenyl moiety into biologically active compounds . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of the compound includes a purine dione core, substituted with a 4-chlorophenylmethyl group and a 2-hydroxypropylamino group. This structure is related to those studied for cardiovascular activity, where the substitution pattern on the purine ring was found to be critical for biological activity . The presence of the chlorophenyl group is also significant, as it appears in various compounds with diverse pharmacological properties .
Chemical Reactions Analysis
The compound likely undergoes typical reactions associated with its functional groups. The chlorophenyl moiety may participate in electrophilic aromatic substitution reactions, while the purine core could be involved in nucleophilic substitution reactions. The hydroxypropylamino group may also be a site for further chemical modifications. Similar compounds have been used to synthesize metal complexes, indicating potential reactivity with metal ions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit a range of solubilities and reactivities depending on their substitution patterns. For example, the metal complexes derived from related ligands were characterized using various techniques, suggesting that the compound may also be characterized by elemental analysis, molar conductivity, and other spectroscopic methods . The presence of the dimethylpurine core suggests it may have moderate lipophilicity, which could influence its pharmacokinetic properties .
Scientific Research Applications
Chemical Synthesis and Reactions :
- The study by Simo et al. (1999) explores the chemical reactions of similar compounds, which did not result in the expected derivatives, indicating the complex nature of reactions involving such compounds (Ondrej Simo et al., 1999).
- Ornik et al. (1990) investigated the synthesis of fused pyranones using compounds structurally related to 7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione, highlighting the role of such compounds in complex organic syntheses (Brina Ornik et al., 1990).
Pharmaceutical Chemistry :
- Deady et al. (2003) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , and their cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer therapy (L. Deady et al., 2003).
Biodegradation Studies :
- Kropp et al. (1996) studied the biotransformation of dimethylbenzothiophenes, compounds with some similarity to the one , by Pseudomonas strains, indicating potential environmental applications in the biodegradation of complex organic compounds (K. Kropp et al., 1996).
Molecular Structure Analysis :
- Low et al. (2002) analyzed the supramolecular structures of related dioxane derivatives, which is crucial for understanding the chemical behavior and potential applications of similar compounds (J. N. Low et al., 2002).
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-10(24)8-19-16-20-14-13(15(25)22(3)17(26)21(14)2)23(16)9-11-4-6-12(18)7-5-11/h4-7,10,24H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUEQOBUQSCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
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